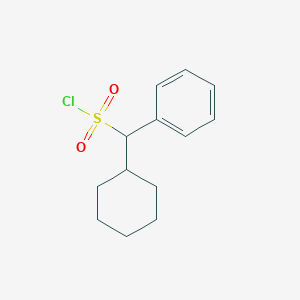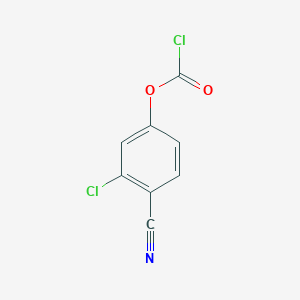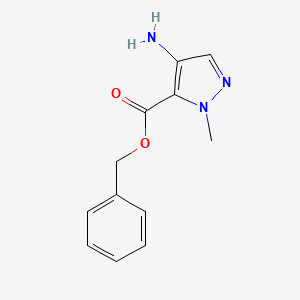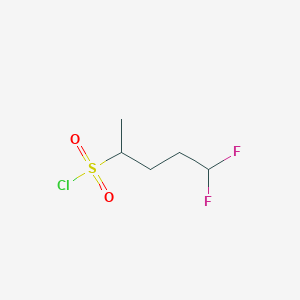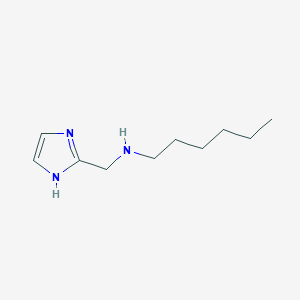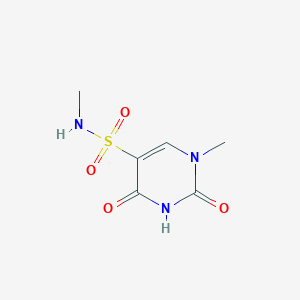![molecular formula C12H15N3 B13256574 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13256574.png)
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 5, and an aniline group attached via a methylene bridge at position 4
Preparation Methods
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and the use of solvents to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can be compared with other pyrazole derivatives, such as:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is known for its energetic properties and potential use as an explosive.
Hydrazine-coupled pyrazole derivatives: These compounds have shown significant antileishmanial and antimalarial activities.
Pyrazole-based ligands: These ligands are used in coordination chemistry and have demonstrated catalytic activity in various reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aniline group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
HKKPXXUMVOCXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B13256498.png)
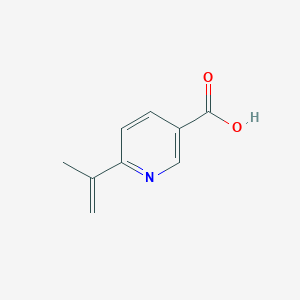
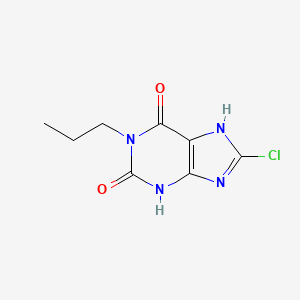
![3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B13256507.png)
![N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B13256514.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13256522.png)
